(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride

Catalog No.
S532936
CAS No.
6645-46-1
M.F
C7H16ClNO3
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-am...

CAS Number

6645-46-1

Product Name

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride

IUPAC Name

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

JXXCENBLGFBQJM-FYZOBXCZSA-N

SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Levocarnitine chloride; (R)-Carnitine hydrochloride; L-Carnitine chloride; L-Carnitine hydrochloride; LC-80; LC 80; LC80;

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.Cl

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl

Description

The exact mass of the compound (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Role in Cellular Energy Metabolism

L-carnitine plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouse. Fatty acids are a major source of energy, and L-carnitine facilitates their entry into the mitochondria where they are broken down to produce cellular energy (ATP) []. Studies have utilized L-carnitine to investigate mitochondrial function and metabolism in various cell types and tissues [].

Potential Therapeutic Applications

Research suggests L-carnitine may have therapeutic benefits in various conditions affecting metabolism and energy production. Studies have explored its potential role in:

  • Muscle Disorders: L-carnitine deficiency can lead to muscle weakness and fatigue. Supplementation with L-carnitine hydrochloride is being investigated as a potential treatment for these conditions [].
  • Cardiovascular Disease: L-carnitine may improve heart function and reduce angina symptoms in some patients with heart disease [].
  • Liver Disease: L-carnitine deficiency can occur in some liver diseases. Studies are investigating the use of L-carnitine to improve liver function [].

L-carnitine is a naturally occurring small molecule found in animal tissues and some plants []. It plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouses, where they are broken down for energy production [, ]. L-carnitine hydrochloride is a water-soluble salt form of L-carnitine.


Molecular Structure Analysis

L-carnitine hydrochloride has a unique structure containing several functional groups:

  • An ammonium cation (NH3+) with three methyl groups attached
  • A hydroxyl group (OH)
  • A carboxyl group (COOH)

The chirality at the second carbon atom (C-2) is designated as (R), indicating a specific spatial arrangement of the surrounding groups []. This chirality is essential for L-carnitine's biological function [].


Chemical Reactions Analysis

The synthesis of L-carnitine is a complex multi-step process typically performed in industrial settings. Research on the specific reactions involved is often proprietary []. However, some studies investigate the breakdown of L-carnitine in the body. L-carnitine can be broken down into smaller molecules by enzymes in the liver and kidneys [].


Physical And Chemical Properties Analysis

  • Melting point: 168-172 °C []
  • Boiling point: Decomposes above 250 °C []
  • Solubility: Highly soluble in water, slightly soluble in ethanol []
  • Appearance: White crystalline powder []

L-carnitine is essential for transporting fatty acids into the mitochondria for energy production. Fatty acids have a long carbon chain that hinders their direct passage through the mitochondrial membrane. L-carnitine acts as a carrier molecule, forming an ester bond with the fatty acid. This carnitine-fatty acid complex can then be transported across the membrane and into the mitochondria, where the fatty acid is released and undergoes beta-oxidation for ATP production [, ].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.0818711 g/mol

Monoisotopic Mass

197.0818711 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J3Y5E6IKS3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6645-46-1

Wikipedia

Levocarnitine hydrochloride

Dates

Modify: 2023-08-15
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